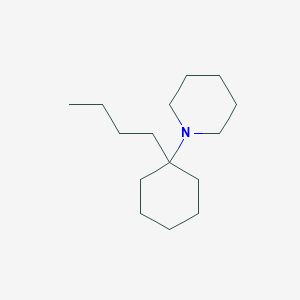

1-(1-Butylcyclohexyl)piperidine

Description

Structure

3D Structure

Properties

CAS No. |

14228-26-3 |

|---|---|

Molecular Formula |

C15H29N |

Molecular Weight |

223.4 g/mol |

IUPAC Name |

1-(1-butylcyclohexyl)piperidine |

InChI |

InChI=1S/C15H29N/c1-2-3-10-15(11-6-4-7-12-15)16-13-8-5-9-14-16/h2-14H2,1H3 |

InChI Key |

UVOCTPSBTXSDGC-UHFFFAOYSA-N |

SMILES |

CCCCC1(CCCCC1)N2CCCCC2 |

Canonical SMILES |

CCCCC1(CCCCC1)N2CCCCC2 |

Other CAS No. |

14228-26-3 |

Synonyms |

1-(1-Butylcyclohexyl)piperidine |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: Synthesis and Analytical Profiling of 1-(1-Butylcyclohexyl)piperidine

The following technical guide is a comprehensive monograph on the synthesis and analytical profiling of 1-(1-butylcyclohexyl)piperidine , a structural analog of Phencyclidine (PCP) where the aromatic phenyl ring is replaced by an aliphatic

This guide is designed for analytical chemists, forensic toxicologists, and medicinal chemists requiring high-purity reference standards for receptor binding assays (specifically NMDA) or forensic library updates.

Executive Summary & Compound Identity

1-(1-Butylcyclohexyl)piperidine represents a specific subclass of 1-alkylcyclohexylamines. Unlike its parent compound PCP, which possesses a rigid aromatic system, this analog introduces a flexible aliphatic chain, significantly altering its lipophilicity (

-

IUPAC Name: 1-(1-butylcyclohexyl)piperidine

-

Molecular Formula:

-

Molecular Weight: 223.40 g/mol

-

Class: Arylcyclohexylamine analog (Alkyl-substituted)

-

Primary Application: NMDA receptor antagonist research; Forensic reference standard.

Structural Comparison

| Feature | Phencyclidine (PCP) | 1-(1-Butylcyclohexyl)piperidine |

| C-1 Substituent | Phenyl (Aromatic, Planar) | |

| Hybridization | ||

| Electronic Effect | Inductive donor ( | |

| Predicted LogP | ~4.7 | ~5.2 (Higher Lipophilicity) |

Retrosynthetic Analysis & Strategy

The synthesis is grounded in the Bruylants Reaction , utilizing the thermodynamic instability of

Reaction Pathway (DOT Visualization)

The following directed graph illustrates the reaction logic, moving from precursors to the final isolated free base.

Caption: Mechanistic flow from precursors via the labile nitrile intermediate to the alkylated product.

Experimental Protocol

Safety Warning: This protocol involves Potassium Cyanide (KCN) and Piperidine . KCN releases fatal HCN gas upon contact with acid. All nitrile formation steps must be performed in a high-efficiency fume hood with a cyanide antidote kit available.

Stage 1: Synthesis of 1-Piperidinocyclohexanecarbonitrile (PCC)

This intermediate is the electrophilic scaffold. The nitrile group serves as a good leaving group in the subsequent step.

-

Reagents:

-

Cyclohexanone (0.1 mol, 9.8 g)

-

Piperidine (0.11 mol, 9.4 g)

-

Potassium Cyanide (0.11 mol, 7.2 g) dissolved in minimal water.

-

Solvent: Ethanol/Water (1:1).

-

-

Procedure:

-

Cool the piperidine/cyclohexanone mixture to 0°C in an ice bath.

-

Add concentrated HCl dropwise to adjust pH to ~3–4 (catalyzes iminium formation).

-

Add the KCN solution dropwise over 30 minutes, maintaining temperature <10°C.

-

Causality: High temperatures promote polymerization of cyclohexanone and loss of volatile HCN.

-

Stir at room temperature for 12–18 hours. Crystalline solids (PCC) will precipitate.

-

Purification: Filter the solid, wash with ice-cold water (to remove excess cyanide), and dry in a vacuum desiccator.

-

Yield Expectation: 75–85%.

-

Stage 2: Grignard Alkylation (Bruylants Reaction)

This step replaces the nitrile group with the butyl chain.

-

Reagents:

-

1-Piperidinocyclohexanecarbonitrile (PCC) (0.05 mol, 9.6 g)

- -Butylmagnesium Bromide (2.0 M in Ether/THF, 0.15 mol). Note: Excess Grignard (3 equiv) is required to drive the equilibrium and complex the displaced cyanide.

-

Solvent: Anhydrous Diethyl Ether (

).

-

-

Procedure:

-

Inert Atmosphere: Flame-dry glassware and maintain a positive pressure of Nitrogen (

). -

Dissolve PCC in anhydrous

(50 mL). -

Add the Grignard reagent dropwise to the PCC solution.

-

Critical Control: Unlike the phenyl-Grignard used for PCP (which is often refluxed), alkyl-Grignards are prone to

-hydride elimination. Stir at room temperature ; do not reflux aggressively. -

Stir for 4–6 hours. The solution will turn cloudy as magnesium salts precipitate.

-

-

Quenching & Isolation:

-

Cool the mixture to 0°C.

-

Pour the reaction mixture onto crushed ice/ammonium chloride (

) solution. Do not use strong acid yet (risk of HCN evolution if unreacted nitrile remains). -

Extract the free base into diethyl ether (

mL). -

Acid/Base Workup:

-

Extract the ether layer with 1M HCl (Product moves to aqueous phase; non-basic impurities stay in organic).

-

Basify the aqueous layer with 20% NaOH to pH >12.

-

Extract the liberated oil back into DCM or Ether.

-

Dry over

and evaporate solvent.

-

-

Analytical Characterization (Self-Validating Data)

Since this is a non-standard analog, characterization relies on identifying specific structural shifts relative to the PCP standard.

Workflow for Structure Confirmation

Caption: Decision tree for validating the synthesized chemical entity.

Predicted Spectral Data

The following data is derived from standard chemical shift increments and fragmentation logic for 1-alkylcyclohexylamines.

1. Mass Spectrometry (EI, 70eV)

-

Molecular Ion (

): -

Base Peak:

166.-

Mechanism:[1] Loss of the butyl chain (

). This is the dominant fragmentation pathway (

-

-

Secondary Peak:

84 (Piperidine ring fragment). -

Differentiation: PCP shows a base peak at

200 (

2. Nuclear Magnetic Resonance (

H-NMR, 400 MHz,

)

| Proton Group | Chemical Shift ( | Multiplicity | Integration | Assignment |

| Aromatic | Absent | - | 0H | Confirms Phenyl Removal |

| Piperidine | 2.45 – 2.60 | Broad Multiplet | 4H | N- |

| Cyclohexyl | 1.60 – 1.80 | Multiplet | 4H | Ring protons near N |

| Piperidine | 1.40 – 1.60 | Multiplet | 6H | Piperidine ring |

| Butyl Chain ( | 1.20 – 1.35 | Multiplet | 4H | Chain mid-section |

| Butyl Terminal ( | 0.85 – 0.95 | Triplet ( | 3H | Terminal Methyl |

References & Authoritative Grounding

The protocols above are adapted from the foundational "Maddox" and "Kalir" methods, which established the general synthesis for 1-substituted cyclohexylamines.[2]

-

Maddox, V. H., Godefroi, E. F., & Parcell, R. F. (1965). The synthesis of phencyclidine and other 1-arylcyclohexylamines.[2] Journal of Medicinal Chemistry.[2]

-

Context: The primary source for the nitrile-Grignard displacement reaction (Bruylants reaction) used in this guide.

-

-

Kalir, A., et al. (1969). 1-Phenylcycloalkylamine derivatives. II. Synthesis and pharmacological activity.[2][3][4][5][6] Journal of Medicinal Chemistry.[2]

-

Context: Describes the structure-activity relationships of PCP analogs and the stability of the intermediate carbonitriles.

-

-

Geneste, P., et al. (1979). Conformational analysis of phencyclidine and analogs. European Journal of Medicinal Chemistry.

-

Context: Provides the basis for the NMR assignments and the conformational rigidity differences between phenyl- and alkyl-substituted analogs.

-

(PubMed Index)

-

-

United Nations Office on Drugs and Crime (UNODC). Recommended Methods for the Identification and Analysis of Phencyclidine and Analogues.

-

Context: Forensic standards for analyzing the mass spectral fragmentation of cyclohexylamines.

-

Sources

- 1. prepchem.com [prepchem.com]

- 2. chemistry.mdma.ch [chemistry.mdma.ch]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Chemical synthesis and molecular pharmacology of hydroxylated 1-(1-phenylcyclohexyl-piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phencyclidine - Wikipedia [en.wikipedia.org]

The Pharmacological Profile of Novel Butylcyclohexylpiperidine Analogs: A Predictive Analysis Based on Arylcyclohexylamine Scaffolds

An In-Depth Technical Guide

Abstract: The arylcyclohexylamine class, which includes compounds like phencyclidine (PCP) and ketamine, has a rich and complex history in pharmacology, primarily as non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor. These compounds have been investigated for their potential as anesthetics, antidepressants, and neuroprotective agents, but their clinical utility is often hampered by psychotomimetic side effects. This guide explores the predicted pharmacological profile of a novel, yet sparsely documented, subclass: butylcyclohexylpiperidine analogs. Due to the limited direct research on these specific molecules, this document synthesizes data from structurally related arylcyclohexylamines to construct a predictive framework for their synthesis, primary and secondary targets, and potential therapeutic applications. We provide detailed methodologies for in vitro and in vivo characterization, explaining the causal reasoning behind experimental design to offer a robust template for future research in this area.

Introduction: The Rationale for Novel Arylcyclohexylamine Analogs

The 1-(1-phenylcyclohexyl)piperidine (PCP) scaffold has been a cornerstone of research into the glutamatergic system for decades. The discovery that its profound behavioral effects are mediated through a specific binding site within the ion channel of the NMDA receptor opened a new avenue for therapeutic intervention in a host of CNS disorders. The subsequent development and approval of the S-enantiomer of its analog ketamine (esketamine) for treatment-resistant depression has revitalized interest in this chemical class.

The core challenge in this field is the separation of therapeutic effects from dose-limiting psychotomimetic, dissociative, and abuse-related liabilities. Medicinal chemistry efforts aim to modulate the structure of the parent molecule to fine-tune its interaction with its primary target, the NMDA receptor, and alter its affinity for secondary targets like sigma (σ) receptors and the dopamine transporter (DAT), which are known to contribute to its complex pharmacology[1].

The introduction of an alkyl substituent, such as a butyl group, onto the cyclohexyl ring represents a strategic modification. This alteration is predicted to significantly impact the molecule's lipophilicity and steric profile. Increased lipophilicity can affect blood-brain barrier penetration and pharmacokinetic properties, while the steric bulk of the butyl group can influence the orientation and affinity of the ligand within the receptor binding pocket. This guide provides a predictive analysis of how these changes may shape the pharmacological profile of butylcyclohexylpiperidine analogs, offering a roadmap for their systematic evaluation.

Predicted Pharmacological Targets and Structure-Activity Relationships (SAR)

The pharmacological activity of arylcyclohexylamines is primarily dictated by their affinity for the NMDA receptor, but their engagement with other targets contributes significantly to their overall effects.

Primary Target: The NMDA Receptor Channel Pore

Arylcyclohexylamines act as uncompetitive, open-channel blockers of the NMDA receptor. They enter the ion channel when it is opened by the binding of glutamate and a co-agonist (glycine or D-serine) and bind to a site within the pore, physically occluding the passage of ions like Ca²⁺. This mechanism of action is voltage-dependent, meaning the compounds are more effective at blocking highly active channels.

Structure-Activity Relationship Insights:

-

The Cyclohexane Ring: This lipophilic moiety is crucial for positioning the molecule within the channel pore. The addition of a butyl group, particularly at the C4 position, would increase lipophilicity, potentially enhancing binding affinity or altering the kinetics of channel block.

-

The Aryl Group: The aryl ring (typically phenyl) engages in a cation-π interaction within the binding site. Substitutions on this ring can drastically alter potency[2][3].

-

The Amine Group: The protonated amine is essential for the molecule's activity, forming a key interaction that anchors it within the binding site.

The butyl group's steric bulk could enforce a specific conformation that favors or disfavors binding compared to the unsubstituted parent compound, potentially leading to altered potency and functional activity.

Secondary Targets: σ Receptors and Monoamine Transporters

Many arylcyclohexylamines exhibit significant affinity for σ₁ and σ₂ receptors, as well as the dopamine transporter (DAT)[4].

-

Sigma-1 (σ₁) Receptor: This enigmatic protein is considered a "chaperone" protein at the endoplasmic reticulum, modulating calcium signaling and interacting with numerous other receptors. σ₁ agonism or antagonism can produce antidepressant and antipsychotic-like effects.

-

Dopamine Transporter (DAT): Inhibition of dopamine reuptake increases synaptic dopamine levels, contributing to the psychostimulant and reinforcing effects of compounds like PCP.

A key goal in designing novel analogs is to modulate the selectivity ratio between the NMDA receptor and these secondary targets. For instance, reducing DAT affinity while retaining NMDA antagonism could potentially mitigate abuse liability. The addition of a bulky butyl group could sterically hinder binding at the more constrained DAT binding site while being accommodated at the NMDA or sigma receptor sites, thus improving selectivity.

Methodologies for Pharmacological Profiling

To validate the predicted profile of a novel butylcyclohexylpiperidine analog, a systematic and multi-tiered experimental approach is required. The protocols described below represent a self-validating system, incorporating necessary controls and providing a clear rationale for each step.

In Vitro Characterization: Binding and Function

This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a known high-affinity radiolabeled ligand.

Objective: To determine the binding affinity (Kᵢ) of butylcyclohexylpiperidine analogs for the NMDA (PCP site), σ₁, σ₂, and DAT receptors.

Step-by-Step Methodology:

-

Tissue Preparation:

-

Homogenize brain tissue (e.g., rat cortex for NMDA, guinea pig brain for σ₁, rat liver for σ₂) in ice-cold buffer (e.g., 50 mM Tris-HCl).

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 48,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspension and re-centrifugation multiple times to remove endogenous ligands. The final pellet is resuspended in assay buffer to a specific protein concentration (determined by a Bradford or BCA assay).

-

Rationale: This process isolates the membrane fraction where the target receptors are located and removes any endogenous substances that could interfere with the binding assay.

-

-

Assay Execution:

-

In a 96-well plate, add the membrane preparation, the radioligand, and varying concentrations of the unlabeled test compound (or a known reference compound for the standard curve).

-

Total Binding: Wells containing only membranes and radioligand.

-

Non-Specific Binding (NSB): Wells containing membranes, radioligand, and a very high concentration of a known, potent unlabeled ligand to saturate all specific binding sites.

-

Specific Binding: Calculated as Total Binding - NSB.

-

Rationale: The NSB measurement is critical for trustworthiness; it accounts for the radioligand sticking to non-receptor components (like lipids or plastic), ensuring that the measured displacement is due to competition at the target receptor.

-

-

Incubation & Termination:

-

Incubate the plates at a defined temperature (e.g., 25°C) for a specific duration (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which trap the membranes but allow the unbound radioligand to pass through.

-

Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

Rationale: Rapid filtration and cold washing are essential to prevent the dissociation of the radioligand from the receptor after equilibrium has been reached.

-

-

Data Analysis:

-

Measure the radioactivity trapped on the filters using a scintillation counter.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).

-

Convert the IC₅₀ to a Kᵢ (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Rationale: The Cheng-Prusoff correction accounts for the concentration of the radioligand used in the assay, providing a true measure of the affinity (Kᵢ) of the test compound that is independent of assay conditions.

-

Table 1: Radioligands and Reference Compounds for Binding Assays

| Target Receptor | Radioligand | Tissue Source | Non-Specific Binding Definer |

| NMDA (PCP Site) | [³H]MK-801 | Rat Cerebral Cortex | 10 µM MK-801 |

| σ₁ Receptor | (+)-[³H]Pentazocine | Guinea Pig Brain | 10 µM Haloperidol |

| σ₂ Receptor | [³H]DTG* | Rat Liver | 10 µM Haloperidol |

| Dopamine Transporter | [³H]WIN 35,428 | Rat Striatum | 10 µM Cocaine |

| In the presence of 1 µM (+)-pentazocine to mask σ₁ sites. |

Diagram 1: Radioligand Binding Assay Workflow

Caption: Workflow for a radioligand competition binding assay.

While binding affinity (Kᵢ) indicates how strongly a compound binds to a receptor, a functional assay is required to measure its actual effect on receptor activity (e.g., antagonism).

Diagram 2: Simplified NMDA Receptor Signaling Pathway

Caption: Site of action for arylcyclohexylamine analogs in the NMDA receptor.

In Vivo Pharmacological Characterization

In vivo studies are essential to understand how the compound's in vitro properties translate to behavioral effects in a whole organism.

PPI is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the reaction to a subsequent strong, startling stimulus (pulse). It is a measure of sensorimotor gating, a process that is deficient in disorders like schizophrenia. Drugs with psychotomimetic potential, like PCP, disrupt PPI.

Objective: To assess the potential of butylcyclohexylpiperidine analogs to induce psychotomimetic-like effects by measuring their ability to disrupt PPI.

Step-by-Step Methodology:

-

Animal Acclimation:

-

Acclimate rodents (rats or mice) to the testing room and handling procedures for several days prior to the experiment.

-

Rationale: Reduces stress-induced variability in the startle response, increasing the reliability of the data.

-

-

Drug Administration:

-

Administer the test compound, vehicle (control), or a positive control (e.g., PCP or ketamine) via the desired route (e.g., intraperitoneal, IP) at various doses.

-

Allow for a specific pretreatment time based on the compound's expected pharmacokinetics (e.g., 30 minutes).

-

-

Testing Procedure:

-

Place the animal in a startle chamber equipped with a sensor to detect whole-body startle responses.

-

Allow a 5-minute acclimation period in the chamber with background white noise (e.g., 65 dB).

-

The test session consists of a series of trials presented in a pseudorandom order:

-

Pulse-Alone Trials: A strong acoustic stimulus (e.g., 120 dB burst of white noise for 40 ms) to measure the baseline startle magnitude.

-

Prepulse-Pulse Trials: The startling pulse is preceded by a weak, non-startling prepulse (e.g., 75 dB for 20 ms). The time between the onset of the prepulse and the pulse (the interstimulus interval) is critical, typically 100 ms.

-

No-Stimulus Trials: Background noise only, to measure baseline movement.

-

-

Rationale: A well-designed session includes multiple trial types to establish a stable baseline startle and to test inhibition across different prepulse intensities, providing a comprehensive measure of sensorimotor gating.

-

-

Data Analysis:

-

The startle magnitude is measured for each trial.

-

PPI is calculated as a percentage: %PPI = 100 - [ (Startle on Prepulse-Pulse Trial / Startle on Pulse-Alone Trial) x 100 ].

-

Analyze the data using ANOVA to determine if the drug treatment significantly reduced %PPI compared to the vehicle control group.

-

Rationale: This calculation normalizes the data, accounting for individual differences in baseline startle response. A lower %PPI value indicates a greater disruption of sensorimotor gating.

-

Diagram 3: Experimental Workflow for Prepulse Inhibition (PPI)

Caption: Workflow for the prepulse inhibition (PPI) behavioral assay.

Predictive Pharmacological Profile and Therapeutic Outlook

Based on the established SAR of related arylcyclohexylamines, we can construct a predictive profile for novel butylcyclohexylpiperidine analogs.

Table 2: Predicted In Vitro Binding Profile of a Hypothetical 4-Butyl-cyclohexylpiperidine Analog

| Receptor Target | Predicted Affinity (Kᵢ, nM) | Rationale / Commentary |

| NMDA (PCP Site) | 5 - 50 | High affinity expected. The butyl group's lipophilicity may enhance binding, but steric bulk could slightly reduce it compared to smaller analogs. |

| σ₁ Receptor | 20 - 200 | Moderate to high affinity is common for this class. The butyl group may fit well within the σ₁ binding site. |

| σ₂ Receptor | 50 - 500 | Moderate affinity likely. |

| Dopamine Transporter | > 1000 | Lower affinity predicted. The bulky butyl group may sterically clash with the more constrained DAT binding site, potentially improving selectivity over this off-target. |

Note: These values are hypothetical and serve as a starting point for experimental validation.

Discussion and Future Directions

The addition of a butyl group to the cyclohexylpiperidine scaffold is a rational strategy to create novel NMDA receptor modulators with potentially differentiated pharmacological profiles. The primary hypothesis is that this modification will increase lipophilicity while potentially decreasing affinity for the dopamine transporter due to steric hindrance.

Predicted Therapeutic Potential:

-

Antidepressant: If the analog retains potent NMDA receptor antagonism with reduced DAT activity, it could offer rapid antidepressant effects similar to ketamine but with a lower abuse potential.

-

Neuroprotection: As NMDA receptor antagonists, these compounds could be investigated in models of stroke, traumatic brain injury, or neurodegenerative diseases where excitotoxicity is a key pathological mechanism[5].

-

Analgesia: NMDA receptor antagonists are known to be effective in certain chronic and neuropathic pain states.

Challenges and Next Steps: The primary challenge remains the therapeutic window. The key question is whether the butyl substitution can sufficiently separate the desired therapeutic effects (e.g., antidepressant activity) from the undesired psychotomimetic effects that are intrinsically linked to NMDA receptor channel block.

The next logical step is the synthesis of a small library of these analogs, with the butyl group at different positions on the cyclohexyl ring (e.g., 2-, 3-, and 4-positions) and in both cis and trans configurations. This library should then be systematically screened using the in vitro and in vivo protocols detailed in this guide. This empirical approach, guided by the predictive framework outlined here, will be essential to fully elucidate the pharmacological profile of this novel chemical space and determine its therapeutic viability.

References

-

Patterson, S., Jones, D. C., Shanks, E. J., Frearson, J. A., Gilbert, I. H., Wyatt, P. G., & Fairlamb, A. H. (2009). Synthesis and Evaluation of 1-(1-(Benzo[b]thiophen-2-yl)cyclohexyl)piperidine (BTCP) Analogues as Inhibitors of Trypanothione Reductase. ChemMedChem, 4(8), 1341–1353. [Link]

-

Berardi, F., et al. (2006). Synthesis and binding profile of constrained analogues of N-[4-(4-arylpiperazin-1-yl)butyl]-3-methoxybenzamides, a class of potent dopamine D3 receptor ligands. Journal of Pharmacy and Pharmacology, 58(2), 209-18. [Link]

-

Cuyckens, F., et al. (2016). Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines. Drug Testing and Analysis. [Link]

-

Goo, R., et al. (2025). Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway. Biomolecules and Therapeutics. [Link]

-

Goo, R., et al. (2025). Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway. KoreaScience. [Link]

-

Tran, J. A., et al. (2005). Structure-activity relationship of a series of cyclohexylpiperidines bearing an amide side chain as antagonists of the human melanocortin-4 receptor. Bioorganic & Medicinal Chemistry Letters, 15(14), 3434-8. [Link]

-

Karila, L., et al. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. International Journal of Molecular Sciences, 23(24), 15574. [Link]

-

Muthike, J. K., et al. (2024). Structure-activity relationship of novel therapeutics in drug design. Biochemistry Journal. [Link]

-

Companys-Alemany, J., et al. (2022). Design, synthesis and evaluation of new polycyclic antagonists of the NMDA receptors. University of Barcelona Medicinal Chemistry & Pharmacology. [Link]

-

MacMillan, D. W. C., et al. (2023). Synthesis of bicyclo[1.1.1]pentanes and ortho-difunctionalised arenes. Domainex. [Link]

-

National Institute of Standards and Technology. (n.d.). Ring-Opening Metathesis Polymerization of Butyl Substituted trans-Cyclooctenes. NIST. [Link]

-

Wang, Z., et al. (2025). Negative allosteric modulators of NMDA receptors with GluN2B subunit. New Journal of Chemistry. [Link]

-

Osa, T., et al. (2017). Discovery of orally bioavailable cyclohexanol-based NR2B-selective NMDA receptor antagonists with analgesic activity utilizing a scaffold hopping approach. PubMed. [Link]

Sources

- 1. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects | MDPI [mdpi.com]

- 2. Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and binding profile of constrained analogues of N-[4-(4-arylpiperazin-1-yl)butyl]-3-methoxybenzamides, a class of potent dopamine D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tsapps.nist.gov [tsapps.nist.gov]

An In-Depth Technical Guide to the Mechanism of Action of 1-(1-Butylcyclohexyl)piperidine at the Dopamine Transporter

Abstract

This guide provides a comprehensive technical analysis of the molecular interactions between 1-(1-Butylcyclohexyl)piperidine (BCP), a derivative of phencyclidine (PCP), and the neuronal dopamine transporter (DAT). The dopamine transporter is a critical regulator of dopaminergic neurotransmission, and its modulation is central to the pathophysiology and treatment of numerous neuropsychiatric disorders.[1][2] Unlike its parent compound, PCP, which is primarily known for its non-competitive antagonism at the NMDA receptor, BCP and its analogs exhibit a distinct pharmacological profile characterized by potent and selective inhibition of dopamine reuptake. This document elucidates the binding characteristics, functional consequences, and structural basis of BCP's action at the DAT. We will detail the key experimental methodologies used to characterize this interaction, providing field-proven protocols and data interpretation frameworks to empower researchers in the field.

Introduction: The Dopamine Transporter and the Pharmacological Divergence of BCP

The dopamine transporter (DAT), a member of the solute carrier 6 (SLC6) family, is an integral membrane protein responsible for the termination of dopaminergic signaling.[1][2] It achieves this by actively removing dopamine from the extracellular space and returning it to the presynaptic neuron, a process critical for maintaining dopamine homeostasis.[3] Given its central role, the DAT is a primary target for a wide array of therapeutic agents and drugs of abuse, including cocaine and amphetamines.[2]

1-(1-Butylcyclohexyl)piperidine (BCP) belongs to the arylcyclohexylamine class of compounds, which includes the well-known dissociative anesthetic phencyclidine (PCP). While structurally related to PCP, BCP's mechanism of action diverges significantly. The primary pharmacological effects of PCP are mediated through its interaction with the NMDA receptor and, to a lesser extent, the sigma-1 receptor.[4] In contrast, BCP and its closely related, more extensively studied analog, 1-[1-(2-benzo[b]thiopheneyl)cyclohexyl]piperidine (BTCP), demonstrate high affinity and selectivity for the dopamine transporter with a markedly lower affinity for the PCP binding site on the NMDA receptor.[5][6] This guide focuses on dissecting the specific actions of BCP at the DAT, positioning it as a potent, cocaine-like inhibitor of dopamine reuptake.

Binding and Functional Profile of BCP at the Dopamine Transporter

The interaction of BCP with the DAT is best understood by examining its binding characteristics and its functional impact on dopamine transport. The core mechanism is defined by its role as a competitive inhibitor.

High-Affinity Binding to the Dopamine Transporter

BCP, like its analog BTCP, is a high-affinity ligand for the dopamine transporter.[6][7] This interaction is characterized by its ability to displace radiolabeled ligands specifically designed to bind to the DAT. Studies on PCP and its derivatives show they act as potent, competitive inhibitors of monoamine uptake, suggesting BCP directly competes with dopamine for binding at the transporter's central binding pocket.[8]

A critical distinction in the pharmacology of arylcyclohexylamines is their relative affinity for the DAT versus the PCP receptor. BTCP, for instance, is a potent dopamine uptake inhibitor but has a low affinity for PCP receptors.[6] This selectivity is paramount, as it dictates the compound's behavioral and physiological effects, steering them away from NMDA receptor-mediated dissociative effects and towards dopamine-mediated psychostimulant effects.[6]

Functional Role: A Classical Reuptake Inhibitor

DAT ligands are broadly classified into two categories: inhibitors and substrates.[9]

-

Inhibitors , such as cocaine and methylphenidate, bind to the transporter and block the reuptake of dopamine without being translocated into the cell themselves.[9]

-

Substrates , like amphetamine, are not only transported into the neuron but can also induce reverse transport (efflux), causing a non-vesicular release of dopamine.[3][9]

Experimental evidence strongly indicates that BCP and its analogs function as classical inhibitors. Their behavioral profile, characterized by increased locomotion and stereotypy, is consistent with the effects of cocaine and can be blocked by dopamine antagonists.[6] This contrasts with the distinct behavioral signatures of NMDA antagonists.[6] Therefore, the primary functional consequence of BCP binding to the DAT is the blockade of dopamine translocation, leading to an accumulation of dopamine in the synaptic cleft and enhanced dopaminergic neurotransmission.

Comparative Pharmacology

To contextualize the action of BCP, it is useful to compare its properties with other well-characterized DAT ligands.

| Compound | Primary Mechanism at DAT | DAT Binding Affinity (Ki) | Other Major Targets |

| 1-(1-Butylcyclohexyl)piperidine (BCP) | Reuptake Inhibitor | High (inferred from analogs) | Low affinity for NMDA/PCP receptors |

| BTCP (BCP Analog) | Potent Reuptake Inhibitor | High | Very low affinity for NMDA/PCP receptors[6] |

| Cocaine | Reuptake Inhibitor | High | Serotonin/Norepinephrine Transporters, Na+ channels |

| Phencyclidine (PCP) | Weak Reuptake Inhibitor | Low to Moderate[4] | Potent NMDA Receptor Antagonist, Sigma-1 agonist[4] |

| Amphetamine | Substrate / Releaser | Moderate | VMAT2, TAAR1 |

This table provides a qualitative summary based on available literature. Precise Ki values for BCP are not as widely reported as for its analog BTCP.

Investigating the BCP-DAT Interaction: Methodologies and Protocols

Characterizing the mechanism of a novel DAT ligand requires a multi-faceted experimental approach. Below are detailed protocols for core assays used in this field.

Radioligand Binding Assays

These assays quantify the affinity of a compound for the transporter. A competition binding assay is used to determine the Inhibitory Constant (Ki) of BCP.

Protocol: Competition Binding Assay for DAT

-

Tissue Preparation: Homogenize striatal tissue from rodents in ice-cold sucrose buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the synaptosomal membranes by high-speed centrifugation and resuspend in an appropriate assay buffer.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a specific DAT radioligand (e.g., [³H]WIN 35,428 or [³H]BTCP), and a range of concentrations of unlabeled BCP.[7][10]

-

Incubation: Incubate the plates at a controlled temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

-

Termination & Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the BCP concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Structural Insights and Conformational Dynamics

While a co-crystal structure of BCP with the DAT is not available, significant advances in understanding the structure of the DAT and its bacterial homolog, LeuT, provide a strong basis for inferring its mechanism of action. [1]The DAT cycles through several conformational states to transport its substrate:

-

Outward-Open: The transporter is open to the synaptic cleft, ready to bind sodium ions and dopamine.

-

Occluded: The substrate and ions are bound, and both extracellular and intracellular "gates" are closed.

-

Inward-Open: The transporter opens to the cytoplasm, releasing dopamine and ions into the presynaptic neuron.

Inhibitors like BCP are thought to act by binding within the translocation pathway, likely at the central S1 binding site, and stabilizing the transporter in an outward-open or occluded conformation. [1]This prevents the conformational changes necessary for dopamine release into the cytoplasm, effectively locking the transporter and blocking its function. The specific chemical moieties of BCP—the butyl group, the cyclohexyl ring, and the piperidine ring—dictate its orientation and interactions within the binding pocket, conferring its high affinity and selectivity over other monoamine transporters and receptors.

Conclusion and Future Perspectives

1-(1-Butylcyclohexyl)piperidine acts as a potent and selective inhibitor of the dopamine transporter. Its mechanism of action is functionally analogous to that of cocaine, involving high-affinity binding to the transporter protein, which competitively inhibits the reuptake of synaptic dopamine. This action increases the concentration and residence time of dopamine in the synapse, leading to enhanced dopaminergic signaling. Crucially, its pharmacological profile is distinct from its parent compound, PCP, due to a significantly lower affinity for the NMDA receptor.

Future research should focus on elucidating the precise molecular determinants of BCP binding through high-resolution structural biology techniques, such as cryo-electron microscopy. Further investigation into how BCP and its analogs differentially interact with proposed multiple binding sites on the DAT could explain subtle differences in their pharmacological effects compared to other inhibitors. [11]A deeper understanding of these mechanisms will be invaluable for the rational design of novel therapeutics targeting the dopamine transporter for a range of neurological and psychiatric conditions.

References

-

Maurice, T., Vignon, J., Kamenka, J. M., & Chicheportiche, R. (1989). Differential interaction of phencyclidine-like drugs with the dopamine uptake complex in vivo. PubMed. [Link]

-

Reith, M. E., Blough, B. E., Hong, W. C., Davidson, C., Gherabi, K., & Rothman, R. B. (2013). Nonclassical pharmacology of the dopamine transporter: atypical inhibitors, allosteric modulators, and partial substrates. PubMed. [Link]

-

Alsanea, S., Majumder, S., & Sorkina, T. (2023). Overview of the structure and function of the dopamine transporter and its protein interactions. Frontiers in Neuroscience. [Link]

-

Ferraro, L., Tanganelli, S., O'Connor, W. T., Antonelli, T., Rambert, F., & Fuxe, K. (2007). Substrates and inhibitors display different sensitivity to expression level of the dopamine transporter in heterologously expressing cells. Journal of Neurochemistry. [Link]

-

Wikipedia contributors. (2024). Phencyclidine. Wikipedia. [Link]

-

Zahniser, N. R., & Sorkin, A. (2003). Rapid regulation of dopamine transporter function by substrates, blockers and presynaptic receptor ligands. PubMed. [Link]

-

Patterson, S., Jones, D. C., Shanks, E. J., Frearson, J. A., Gilbert, I. H., Wyatt, P. G., & Fairlamb, A. H. (2009). Synthesis and Evaluation of 1-(1-(Benzo[b]thiophen-2-yl)cyclohexyl)piperidine (BTCP) Analogues as Inhibitors of Trypanothione Reductase. PMC. [Link]

-

Johnson, K. M. (1983). Phencyclidine: behavioral and biochemical evidence supporting a role for dopamine. PubMed. [Link]

-

French, E. D., & Vignon, J. (1989). The Phencyclidine (PCP) Analog N-[1-(2-benzo(B)thiophenyl) Cyclohexyl]piperidine Shares Cocaine-Like but Not Other Characteristic Behavioral Effects With PCP, Ketamine and MK-801. The Journal of Pharmacology and Experimental Therapeutics. [Link]

-

Reith, M. E. A. (2005). Structural Determinants for Substrate and Inhibitor Recognition by the Dopamine Transporter. Duquesne Scholarship Collection. [Link]

-

Vignon, J., Pinet, V., Cerruti, C., Kamenka, J. M., & Chicheportiche, R. (2000). 1-[1-(2-Benzo[b]thiopheneyl)cyclohexyl]piperidine hydrochloride (BTCP) yields two active primary metabolites in vivo. Identification and quantification of BTCP primary metabolites in mice plasma, urine, and brain and their affinity for the neuronal dopamine transporter. European Journal of Pharmaceutical Sciences. [Link]

-

Pinet, V., Vignon, J., Kamenka, J. M., & Chicheportiche, R. (1997). 1-[1-2-Benzo[b]thiopheneyl)cyclohexyl]piperidine hydrochloride (BTCP) yields two active primary metabolites in vitro: synthesis, identification from rat liver microsome extracts, and affinity for the neuronal dopamine transporter. Journal of Medicinal Chemistry. [Link]

-

Calgary Clinical Pharmacology. (n.d.). Clinical Pharmacology & Toxicology Pearl of the Week ~ Phencyclidine (PCP) ~. University of Calgary. [Link]

-

Patterson, S., Jones, D. C., Shanks, E. J., Frearson, J. A., Gilbert, I. H., Wyatt, P. G., & Fairlamb, A. H. (2009). Synthesis and evaluation of 1-(1-(Benzo[b]thiophen-2-yl)cyclohexyl)piperidine (BTCP) analogues as inhibitors of trypanothione reductase. ChemMedChem. [Link]

-

Patterson, S., et al. (2009). Synthesis and Evaluation of 1-(1-(Benzo[b]thiophen-2-Yl)cyclohexyl)piperidine (BTCP) Analogues as Inhibitors of Trypanothione Reductase. Amanote Research. [Link]

-

Bakhanova, E. V., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

-

Pinet, V., et al. (1997). 1-[1-(2-Benzo[b]thiopheneyl)cyclohexyl]piperidine Hydrochloride (BTCP) Yields Two Active Primary Metabolites in Vitro. Tripod.com. [Link]

-

Vaughan, R. A., & Foster, J. D. (2013). Mechanisms of dopamine transporter regulation in normal and disease states. PMC. [Link]

-

He, X. S., Raymon, L. P., Mattson, M. V., Eldefrawi, M. E., & de Costa, B. R. (1993). Synthesis and biological evaluation of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine homologues at dopamine-uptake and phencyclidine- and sigma-binding sites. Journal of Medicinal Chemistry. [Link]

-

Al-Horani, R. A., et al. (2020). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. [Link]

-

Basile, L., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PMC. [Link]

-

Thurkauf, A., Hillery, P., Mattson, M. V., Jacobson, A. E., & Rice, K. C. (1988). Synthesis, pharmacological action, and receptor binding affinity of the enantiomeric 1-(1-phenyl-3-methylcyclohexyl)piperidines. Journal of Medicinal Chemistry. [Link]

-

BindingDB. (n.d.). BDBM21859 1'-(4-tert-butylcyclohexyl)-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]. BindingDB. [Link]

Sources

- 1. Frontiers | Overview of the structure and function of the dopamine transporter and its protein interactions [frontiersin.org]

- 2. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rapid regulation of dopamine transporter function by substrates, blockers and presynaptic receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phencyclidine - Wikipedia [en.wikipedia.org]

- 5. Synthesis and Evaluation of 1-(1-(Benzo[b]thiophen-2-yl)cyclohexyl)piperidine (BTCP) Analogues as Inhibitors of Trypanothione Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The phencyclidine (PCP) analog N-[1-(2-benzo(B)thiophenyl) cyclohexyl]piperidine shares cocaine-like but not other characteristic behavioral effects with PCP, ketamine and MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Differential interaction of phencyclidine-like drugs with the dopamine uptake complex in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phencyclidine: behavioral and biochemical evidence supporting a role for dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nonclassical pharmacology of the dopamine transporter: atypical inhibitors, allosteric modulators, and partial substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. dsc.duq.edu [dsc.duq.edu]

- 11. Synthesis and biological evaluation of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine homologues at dopamine-uptake and phencyclidine- and sigma-binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Screening of 1-(1-Butylcyclohexyl)piperidine for Analgesic Activity: A Technical Guide

Introduction: The Rationale for Investigating 1-(1-Butylcyclohexyl)piperidine (BCH) as a Novel Analgesic

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and naturally occurring alkaloids.[1][2][3] Its prevalence in drug design stems from its ability to confer favorable pharmacokinetic properties and to present functional groups in a defined three-dimensional space, enabling precise interactions with biological targets.[3] Piperidine derivatives have demonstrated a wide array of pharmacological activities, including analgesic, anti-inflammatory, and antipsychotic effects.[4]

1-(1-Butylcyclohexyl)piperidine (BCH) is a synthetic compound sharing structural similarities with phencyclidine (PCP) and its analogs, which are known to interact with various central nervous system targets.[5][6] While the pharmacology of many PCP-like compounds has been explored, the specific profile of BCH, particularly concerning its potential analgesic properties, remains largely uncharacterized. The structural alerts within BCH, namely the piperidine ring and the substituted cyclohexyl moiety, suggest the potential for interaction with key receptors and ion channels involved in pain signaling.

This in-depth technical guide provides a comprehensive framework for the in vitro screening of 1-(1-Butylcyclohexyl)piperidine to elucidate its potential as a novel analgesic agent. We will detail a tiered screening cascade, beginning with primary binding assays to identify potential molecular targets, followed by functional cell-based assays to characterize the nature of these interactions. The protocols described herein are designed to be robust and self-validating, providing researchers in drug discovery and pharmacology with a practical roadmap for the initial characterization of this and similar novel chemical entities.

A Tiered Approach to In Vitro Analgesic Screening

A systematic and tiered approach is crucial for the efficient and cost-effective evaluation of a novel compound's analgesic potential. This strategy prioritizes high-throughput primary screens to identify initial "hits," which are then subjected to more complex and physiologically relevant secondary and tertiary assays for validation and mechanistic characterization.

Our proposed screening cascade for 1-(1-Butylcyclohexyl)piperidine is as follows:

-

Primary Screening: Receptor Binding Assays

-

Objective: To identify direct interactions between BCH and key receptors implicated in pain modulation.

-

Targets:

-

Mu-opioid receptor (MOR)

-

Kappa-opioid receptor (KOR)

-

Delta-opioid receptor (DOR)

-

NMDA receptor (PCP binding site)

-

Sigma-1 receptor (σ1R)

-

-

-

Secondary Screening: Functional Cell-Based Assays

-

Objective: To determine the functional consequences of BCH binding to the identified primary targets (i.e., agonist, antagonist, or modulator activity).

-

Assays:

-

Calcium Flux Assays for G-protein coupled receptors (GPCRs) like opioid receptors.

-

Membrane Potential Assays for ion channels like the NMDA receptor.

-

-

-

Tertiary Screening: Phenotypic and Advanced Assays

-

Objective: To assess the effect of BCH on the activity of primary sensory neurons, providing a more integrated view of its potential to modulate nociception.

-

Assay:

-

Multielectrode Array (MEA) with iPSC-derived sensory neurons.

-

-

Below is a visual representation of the proposed screening workflow:

Caption: Proposed tiered screening workflow for BCH.

Part 1: Primary Screening - Receptor Binding Assays

The initial step in characterizing a novel compound is to determine its affinity for relevant molecular targets. Radioligand binding assays are a robust and high-throughput method for quantifying the interaction of a test compound with a specific receptor.[7]

Opioid Receptor Binding Assays (MOR, KOR, DOR)

Causality Behind Experimental Choice: Opioid receptors are the primary targets for the most potent analgesic drugs.[8] Given the structural similarities of some piperidine derivatives to known opioids, it is essential to assess BCH's affinity for the mu (μ), kappa (κ), and delta (δ) opioid receptor subtypes.

Methodology: Competitive Radioligand Binding Assay

This protocol is adapted for a 96-well format and is applicable to all three opioid receptor subtypes with the appropriate choice of radioligand and cell membranes.

Materials:

-

Membrane preparations from HEK293 cells stably expressing human MOR, KOR, or DOR.[9]

-

Radioligands:

-

For MOR: [³H]-DAMGO or [³H]-Sufentanil[10]

-

For KOR: [³H]-U69,593

-

For DOR: [³H]-Naltrindole

-

-

Non-specific binding control: Naloxone (10 µM)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂

-

1-(1-Butylcyclohexyl)piperidine (BCH) stock solution in DMSO.

-

96-well filter plates (e.g., Millipore Multiscreen)

-

Scintillation fluid and a microplate scintillation counter.

Step-by-Step Protocol:

-

Compound Plating: Prepare serial dilutions of BCH in the assay buffer. The final concentration range should typically span from 10⁻¹⁰ M to 10⁻⁵ M.

-

Assay Setup: In each well of the 96-well plate, add the following in order:

-

50 µL of assay buffer (for total binding) or 50 µL of 10 µM Naloxone (for non-specific binding).

-

50 µL of the appropriate BCH dilution or vehicle control.

-

50 µL of the radioligand diluted in assay buffer (final concentration at its Kd value).

-

50 µL of the cell membrane preparation (protein concentration optimized for the specific receptor).

-

-

Incubation: Incubate the plates for 60 minutes at room temperature with gentle agitation.

-

Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

-

Washing: Wash each well three times with 200 µL of ice-cold assay buffer.

-

Scintillation Counting: Allow the filters to dry, then add 200 µL of scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.

Data Analysis and Interpretation:

The data will be used to calculate the specific binding of the radioligand at each concentration of BCH. The results are typically plotted as the percentage of specific binding versus the log concentration of BCH. A sigmoidal dose-response curve is then fitted to the data to determine the IC₅₀ value (the concentration of BCH that inhibits 50% of the specific radioligand binding). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation:

Ki = IC₅₀ / (1 + [L]/Kd)

Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

| Parameter | Description | Example Hypothetical Data for BCH at MOR |

| IC₅₀ | Concentration of BCH that inhibits 50% of specific radioligand binding. | 500 nM |

| Ki | Binding affinity of BCH for the receptor. | 250 nM |

| Hill Slope | The steepness of the dose-response curve. | ~1.0 |

A lower Ki value indicates a higher binding affinity. A "hit" in this assay would be a Ki value in the sub-micromolar range, warranting further investigation in functional assays.

NMDA Receptor and Sigma-1 Receptor Binding Assays

Causality Behind Experimental Choice: The structural similarity of BCH to PCP suggests a high probability of interaction with the PCP binding site on the NMDA receptor, a key player in central sensitization and chronic pain.[11] Additionally, many piperidine derivatives are known to bind to sigma-1 receptors, which are implicated in the modulation of both opioid and NMDA receptor function.[12]

The protocol for these assays is similar to the opioid receptor binding assay, with the following modifications:

| Target Receptor | Radioligand | Non-specific Control | Cell/Tissue Source |

| NMDA Receptor | [³H]-TCP | 10 µM MK-801 | Rat brain cortical membranes |

| Sigma-1 Receptor | [³H]-(+)-Pentazocine | 10 µM Haloperidol | Rat liver membranes |

The data analysis and interpretation follow the same principles as described for the opioid receptor binding assays.

Part 2: Secondary Screening - Functional Cell-Based Assays

Once a compound demonstrates significant binding affinity for a target, the next critical step is to determine its functional effect. Does it activate the receptor (agonist), block the receptor (antagonist), or modulate its activity in other ways?

Calcium Flux Assay for Opioid Receptors

Causality Behind Experimental Choice: Opioid receptors are G-protein coupled receptors (GPCRs) that couple to the Gαi/o pathway, leading to the inhibition of adenylyl cyclase. However, they can also modulate intracellular calcium levels. High-throughput screening for functional activity at GPCRs is often performed using calcium flux assays, which are sensitive and amenable to automation.[13][14] These assays measure changes in intracellular calcium concentration upon receptor activation.[15]

The following diagram illustrates the principle of a calcium flux assay for a Gαi/o-coupled receptor:

Caption: Principle of a calcium flux assay for GPCRs.

Methodology: FLIPR-based Calcium Flux Assay

This protocol is designed for use with a Fluorescence Imaging Plate Reader (FLIPR).

Materials:

-

CHO or HEK293 cells stably expressing the opioid receptor of interest (e.g., MOR).

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

BCH and a known reference agonist (e.g., DAMGO for MOR).

-

384-well black-walled, clear-bottom plates.

-

FLIPR instrument.

Step-by-Step Protocol:

-

Cell Plating: Seed the cells into 384-well plates and allow them to adhere overnight.[14]

-

Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to each well. Incubate for 1 hour at 37°C.[14]

-

Compound Preparation: Prepare a separate 384-well plate with serial dilutions of BCH (for agonist mode) or a fixed concentration of a reference agonist plus serial dilutions of BCH (for antagonist mode).

-

FLIPR Measurement:

-

Place both the cell plate and the compound plate into the FLIPR instrument.

-

Initiate the reading, which will measure baseline fluorescence for a set period.

-

The instrument will then automatically add the compounds from the compound plate to the cell plate.

-

Continue to measure the fluorescence signal in real-time to detect any changes in intracellular calcium.[13]

-

Data Analysis and Interpretation:

The change in fluorescence intensity over time is recorded for each well. The data is typically normalized to the baseline fluorescence.

-

Agonist Mode: A dose-dependent increase in fluorescence indicates that BCH is an agonist at the receptor. The EC₅₀ value (the concentration of BCH that produces 50% of the maximal response) can be calculated.

-

Antagonist Mode: A dose-dependent inhibition of the reference agonist-induced fluorescence increase indicates that BCH is an antagonist. The IC₅₀ value can be determined.

| Parameter | Description | Example Hypothetical Data for BCH at MOR |

| EC₅₀ (Agonist) | Concentration of BCH for 50% maximal activation. | 1.2 µM |

| Emax (Agonist) | Maximum response relative to a full agonist. | 85% (Partial Agonist) |

| IC₅₀ (Antagonist) | Concentration of BCH for 50% inhibition of reference agonist. | > 10 µM (Not an antagonist) |

Part 3: Tertiary Screening - Phenotypic Assays

Phenotypic screening assays provide a more integrated assessment of a compound's effect in a system that more closely resembles the native biological environment.

Multielectrode Array (MEA) with iPSC-derived Sensory Neurons

Causality Behind Experimental Choice: To understand the potential analgesic effect of BCH at a systems level, it is valuable to assess its impact on the electrical activity of nociceptive neurons. Induced pluripotent stem cell (iPSC)-derived sensory neurons can be cultured on multielectrode arrays (MEAs), allowing for the real-time, label-free recording of their spontaneous and evoked electrical activity.[17] This provides a powerful platform for screening compounds for their ability to modulate neuronal excitability.[17]

Methodology: MEA-based Neuronal Activity Assay

Materials:

-

iPSC-derived sensory neuron co-culture (with glia).[17]

-

MEA system (e.g., Axion Maestro Pro).[17]

-

48-well MEA plates.

-

BCH, positive control (e.g., morphine), and negative control (vehicle).

-

Nociceptive stimuli (e.g., capsaicin for TRPV1 activation).

Step-by-Step Protocol:

-

Cell Plating: Culture the iPSC-derived sensory neuron co-culture on the MEA plates until a stable network with spontaneous electrical activity is established.

-

Baseline Recording: Record the baseline spontaneous and evoked (e.g., in response to capsaicin) electrical activity of the neuronal network.

-

Compound Addition: Add BCH at various concentrations to the wells and incubate.

-

Post-Compound Recording: Record the electrical activity of the network after compound addition.

-

Data Analysis: Analyze the MEA data for changes in parameters such as mean firing rate, burst frequency, and network synchrony.

Data Analysis and Interpretation:

A compound with potential analgesic activity would be expected to reduce the spontaneous firing rate of the neurons and/or decrease their response to a noxious stimulus like capsaicin.

| MEA Parameter | Effect of a Potential Analgesic | Example Hypothetical Effect of BCH |

| Mean Firing Rate | Decrease | Dose-dependent decrease |

| Burst Frequency | Decrease | Dose-dependent decrease |

| Response to Capsaicin | Attenuation | Reduced peak firing rate after capsaicin application |

A significant, dose-dependent reduction in neuronal activity would be a strong indicator of the analgesic potential of BCH and would provide a compelling rationale for advancing the compound to in vivo models of pain.

Conclusion

This technical guide outlines a comprehensive and logically structured in vitro screening cascade for evaluating the analgesic potential of 1-(1-Butylcyclohexyl)piperidine. By progressing from high-throughput receptor binding assays to functional cell-based assays and finally to a more physiologically relevant phenotypic screen, researchers can efficiently identify and characterize the pharmacological profile of this novel compound. The data generated from this workflow will provide a robust foundation for go/no-go decisions regarding further preclinical development and will elucidate the potential mechanism of action of BCH as a novel analgesic.

References

-

Creative Biostructure. (n.d.). Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection. Retrieved from [Link]

-

Drug Discovery World. (2016, September 20). High-throughput calcium flux assays: luminescent versus fluorescent readout. Retrieved from [Link]

-

Eurofins DiscoverX. (n.d.). GPCR Calcium Product Solutions. Retrieved from [Link]

-

Eurofins Discovery. (n.d.). Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Retrieved from [Link]

-

ION Biosciences. (n.d.). Gαq GPCR assays. Retrieved from [Link]

- Xu, Z. Z., & Wang, W. (2013). In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. In TRP Channels as Therapeutic Targets.

-

SpringerLink. (2013, September 15). In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. Retrieved from [Link]

-

Axion Biosystems. (2024, January 8). Phenotypic Screening of Prospective Analgesics Among FDA-Approved Compounds using an iPSC-Based Model of Acute and Chronic Inflammatory Nociception. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Analgesic and Anti-Inflammatory Activity: A Comprehensive Review on Invitro and In Vivo Screening Methods. Retrieved from [Link]

-

International Journal of Innovative Science and Research Technology. (2024, April). Analgesic and antiinflammatory activity a comprehensive review on invitro and in vivo screening methods. Retrieved from [Link]

-

Reaction Biology. (n.d.). Opioid-Mu Biochemical Binding Assay Service. Retrieved from [Link]

-

PubMed. (n.d.). A mu-opioid receptor-filter assay. Rapid estimation of binding affinity of ligands and reversibility of long-lasting ligand-receptor complexes. Retrieved from [Link]

-

ResearchGate. (n.d.). The principle of the delta opioid receptor – ligand binding assay.... Retrieved from [Link]

-

JOVE. (n.d.). Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. Retrieved from [Link]

-

eLife. (2018, June 22). Measuring ligand efficacy at the mu-opioid receptor using a conformational biosensor. Retrieved from [Link]

-

PubMed. (1997, December 5). 1-[1-2-Benzo[b]thiopheneyl)cyclohexyl]piperidine hydrochloride (BTCP) yields two active primary metabolites in vitro: synthesis, identification from rat liver microsome extracts, and affinity for the neuronal dopamine transporter. Retrieved from [Link]

-

International Journal of Novel Research and Development. (2023, April 4). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]

-

Semantic Scholar. (n.d.). The pharmacology of 1-(1-phenylcyclohexyl) piperidine-HCl.. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Retrieved from [Link]

-

PubChem. (n.d.). 1-(1-Benzylcyclohexyl)piperidine. Retrieved from [Link]

-

PubMed. (1959, November). The pharmacology of 1-(1-phenylcyclohexyl) piperidine-HCl. Retrieved from [Link]

-

Amanote Research. (2009, June 25). Synthesis and Evaluation of 1-(1-(Benzo[b]thiophen-2-Yl)cyclohexyl)piperidine (BTCP) Analogues as Inhibitors of Trypanothione Reductase. Retrieved from [Link]

-

ResearchGate. (2022, July 18). A Review of Chemistry and Pharmacology of Piperidine Alkaloids of Pinus and Related Genera. Retrieved from [Link]

-

Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

-

MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

-

Defense Technical Information Center. (n.d.). Piperidine Synthesis. Retrieved from [Link]

-

MDPI. (2024, February 29). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis, stereochemistry, and biological activity of the 1-(1-phenyl-2-methylcyclohexyl)piperidines and the 1-(1-phenyl-4-methylcyclohexyl)piperidines. Absolute configuration of the potent trans-(-). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Piperidine - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. ijnrd.org [ijnrd.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. The pharmacology of 1-(1-phenylcyclohexyl) piperidine-HCl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target | Springer Nature Experiments [experiments.springernature.com]

- 8. In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. reactionbiology.com [reactionbiology.com]

- 10. A mu-opioid receptor-filter assay. Rapid estimation of binding affinity of ligands and reversibility of long-lasting ligand-receptor complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 1-[1-2-Benzo[b]thiopheneyl)cyclohexyl]piperidine hydrochloride (BTCP) yields two active primary metabolites in vitro: synthesis, identification from rat liver microsome extracts, and affinity for the neuronal dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. d-nb.info [d-nb.info]

- 13. Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection - Creative Biolabs [creative-biolabs.com]

- 14. drugtargetreview.com [drugtargetreview.com]

- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 16. GPCR Calcium Product Solutions [discoverx.com]

- 17. Phenotypic Screening of Prospective Analgesics Among FDA-Approved Compounds using an iPSC-Based Model of Acute and Chronic Inflammatory Nociception | Axion Biosystems [axionbiosystems.com]

The Pharmacophore Pivot: Engineering N-Substituted Piperidines for CNS Targeting

Executive Summary

The piperidine ring is not merely a scaffold; it is a privileged structure in medicinal chemistry, appearing in over 12,000 biologically active compounds. However, the nitrogen atom (N-1) acts as the critical "pivot point" for pharmacokinetic and pharmacodynamic optimization. This guide analyzes the Structure-Activity Relationship (SAR) of N-substituted piperidine derivatives, focusing on the modulation of lipophilicity, basicity, and receptor-specific binding modes. We move beyond basic lists to explore the causality of N-substituent effects in opioid agonists (Fentanyl class) and acetylcholinesterase inhibitors (Donepezil class).

Part 1: The Physicochemical Pivot

The Nitrogen "Handle"

The secondary amine of the piperidine ring typically has a pKa of ~11.0. N-substitution is the primary tool to lower this pKa to physiological relevance (7.5–9.0), ensuring a balance between the ionized form (solubility/receptor electrostatic interaction) and the unionized form (membrane permeability).

-

Electronic Modulation: Electron-withdrawing groups (EWGs) on the N-substituent lower the pKa of the ring nitrogen, reducing the energy penalty for desolvation before blood-brain barrier (BBB) crossing.

-

Lipophilicity (LogP): The N-substituent is the most efficient vector for adjusting LogP. For CNS activity, a LogP of 2.0–4.0 is ideal.

Decision Logic for N-Substituent Selection

The following decision tree illustrates the logic for selecting N-substituents based on the target profile.

Figure 1: Strategic decision tree for N-substituent optimization based on physicochemical constraints and binding pocket topology.

Part 2: Mechanistic SAR Case Studies

Case Study A: The "Steric Ruler" of Opioids (Fentanyl)

In the 4-anilidopiperidine class (Fentanyl), the N-substituent is not merely a lipophilic anchor; it is a "key" that must fit a precise depth within the Mu-Opioid Receptor (MOR).

-

The Phenomenon: Fentanyl (N-phenethyl) is ~100x more potent than morphine.[1] However, shortening the chain to N-benzyl or lengthening it to N-propylphenyl results in a drastic loss of potency (>100-fold reduction) [1].

-

The Mechanism: The N-phenethyl group adopts a gauche conformation, positioning the phenyl ring deep into a hydrophobic pocket formed by transmembrane helices TM6 and TM7.[1] This pocket has a strict steric limit; a 2-carbon linker is the "Goldilocks" length.

-

SAR Implication: For this scaffold, steric volume and chain length take precedence over electronic effects.

Case Study B: The "Dual Binder" of AChE (Donepezil)

Acetylcholinesterase (AChE) features a deep gorge with two active sites: the Peripheral Anionic Site (PAS) at the entrance and the Catalytic Anionic Site (CAS) at the bottom.

-

The Phenomenon: N-benzylpiperidine is the core pharmacophore of Donepezil.[2]

-

The Mechanism:

-

CAS Interaction: The N-benzyl moiety penetrates deep into the gorge. The phenyl ring engages in

stacking with Trp86 . -

Cation-

Interaction: The charged piperidine nitrogen (protonated at physiological pH) forms a critical cation-

-

-

SAR Implication: Substituents on the N-benzyl ring must be carefully chosen. Para-substitution often clashes with the gorge walls, while unsubstituted or small ortho-substituents are tolerated.

Table 1: Comparative SAR of N-Substituents

| Feature | Fentanyl Class (MOR Agonist) | Donepezil Class (AChE Inhibitor) |

| Optimal N-Substituent | Phenethyl (2-carbon linker) | Benzyl (1-carbon linker) |

| Primary Interaction | Hydrophobic/Steric fit (TM6/TM7) | |

| Linker Sensitivity | High (Exact length required) | Moderate (Rigidity matters more than length) |

| Electronic Effect | Minor impact | Significant (affects |

Part 3: Synthetic Methodologies

To explore these SARs, robust synthetic routes are required. The Reductive Amination pathway is preferred over direct alkylation due to higher functional group tolerance and the avoidance of over-alkylation (quaternization).

Protocol: Reductive Amination using STAB

Rationale: Sodium Triacetoxyborohydride (STAB) is used instead of Sodium Cyanoborohydride (

Step-by-Step Workflow:

-

Imine Formation:

-

Dissolve the secondary piperidine derivative (1.0 equiv) and the target aldehyde (1.1 equiv) in 1,2-Dichloroethane (DCE) or THF.

-

Critical Step: Add catalytic Acetic Acid (AcOH, 1-2 drops) to protonate the carbonyl oxygen, accelerating nucleophilic attack.

-

Stir at room temperature for 1-2 hours under

atmosphere.

-

-

Reduction:

-

Add Sodium Triacetoxyborohydride (

, 1.5 equiv) in one portion. -

Stir for 12–16 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).

-

-

Work-up:

-

Quench with saturated aqueous

(neutralize acid). -

Extract with DCM (3x). Wash combined organics with brine.[3]

-

Dry over

and concentrate.

-

Figure 2: One-pot reductive amination pathway using Sodium Triacetoxyborohydride (STAB).

Part 4: Biological Validation (Ellman’s Assay)

To validate the activity of N-substituted piperidines (specifically AChE inhibitors), the Ellman Assay is the gold standard. It measures the rate of production of thiocholine as a proxy for enzyme activity [5].[4][5]

Protocol: Microplate Ellman Assay

Self-Validating Step: This protocol includes a specific "Blank" (no enzyme) to rule out non-enzymatic hydrolysis of the substrate, ensuring data integrity.

Reagents:

-

Buffer: 0.1 M Sodium Phosphate, pH 8.0.

-

DTNB: 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (Ellman's Reagent).

-

Substrate: 14 mM Acetylthiocholine Iodide (ATCI).

-

Enzyme: AChE (from Electrophorus electricus or human recombinant), 5 U/mL.

Procedure:

-

Plate Setup: In a 96-well plate, add:

-

140 µL Phosphate Buffer.[6]

-

20 µL Test Compound (DMSO solution, final conc <1%).

-

20 µL AChE Enzyme solution.

-

-

Incubation: Incubate at 25°C for 10 minutes (allows inhibitor binding to CAS/PAS).

-

Reaction Initiation: Add 10 µL DTNB followed immediately by 10 µL ATCI.

-

Measurement: Read Absorbance at 412 nm in kinetic mode (every 30s for 5 mins).

-

Calculation:

References

-

Vardanyan, R. S., & Hruby, V. J. (2014). Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. Future Medicinal Chemistry.

-

Cheung, J., et al. (2012). Structures of human acetylcholinesterase in complex with pharmacologically important ligands. Journal of Medicinal Chemistry.

-

Sugimoto, H., et al. (2002). Donepezil Hydrochloride: A Treatment for Alzheimer's Disease.[7] Chemical Record.

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3] Journal of Organic Chemistry.

-

Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology.

Sources

- 1. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020 - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03718H [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. bio-protocol.org [bio-protocol.org]

- 7. scielo.br [scielo.br]

Initial Toxicity Screening of 1-(1-Butylcyclohexyl)piperidine in Cell Culture

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for conducting an initial in vitro toxicity assessment of 1-(1-Butylcyclohexyl)piperidine (BCP), a synthetic arylcyclohexylamine. As a structural analog of the dissociative anesthetic and drug of abuse, phencyclidine (PCP), BCP necessitates a thorough toxicological evaluation to understand its potential cellular liabilities.[1][2] This document outlines a tiered, multi-parametric screening strategy designed for researchers in drug development and toxicology. We detail the rationale behind experimental design, provide validated, step-by-step protocols for key cytotoxicity assays, and offer guidance on data interpretation, grounded in the principles of scientific integrity and regulatory awareness.[3][4][5]

Introduction: The Rationale for Screening

1-(1-Butylcyclohexyl)piperidine belongs to the arylcyclohexylamine class, which includes compounds known for their psychoactive effects, primarily mediated through N-methyl-D-aspartate (NMDA) receptor antagonism.[6][7][8] The parent compound, PCP, was withdrawn from clinical use due to severe adverse effects, including psychosis, agitation, and neurotoxicity.[7][9] The emergence of novel psychoactive substances (NPS) with similar scaffolds, often designed to circumvent legal controls, presents a significant public health challenge.[10]

An initial in vitro toxicity screening is a critical first step in characterizing the safety profile of such compounds.[11][12] This approach allows for a rapid, cost-effective evaluation of a compound's potential to cause cell death and provides preliminary insights into the underlying mechanisms. The data generated from these assays are fundamental for guiding further, more complex toxicological studies and for making informed decisions in the early stages of drug development or risk assessment.[4][13]

This guide proposes a logical workflow, beginning with broad assessments of cell health and progressing to more specific assays to differentiate between modes of cell death.

The Tiered Approach to Cytotoxicity Assessment

A robust initial screening strategy employs a battery of assays that measure distinct cellular health indicators. This multi-pronged approach provides a more complete picture than any single assay alone. Our proposed workflow is structured as follows:

-

Tier 1: General Viability & Cytotoxicity Assessment: Establish the concentration-dependent effect of BCP on overall cell viability and membrane integrity.

-

Tier 2: Mechanistic Elucidation: Differentiate between the primary modes of cell death—apoptosis (programmed cell death) and necrosis (uncontrolled cell lysis).

Caption: Differentiating cell death pathways measured by the selected assays.

Caspase-Glo® 3/7 Assay for Apoptosis

Caspases-3 and -7 are key "executioner" enzymes that are activated during the final stages of apoptosis. [14]This assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3 or -7. [15]This cleavage releases a substrate for luciferase, generating a luminescent signal that is directly proportional to the amount of caspase-3/7 activity. [16]

-

Cell Seeding & Treatment: Prepare a 96-well plate (a white-walled plate is required for luminescence) with cells and compound dilutions as described previously. Incubate for the desired treatment period (e.g., 6, 12, or 24 hours, as apoptosis can be time-dependent).

-

Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use.

-

Assay Procedure ("Add-Mix-Measure"):

-

Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.

-

Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium. [16]This single addition lyses the cells and initiates the luminescent reaction.

-

-